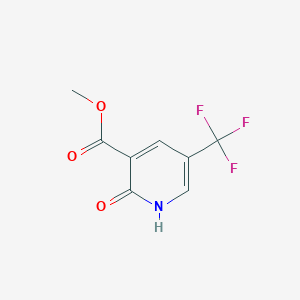

Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate

Description

Historical Context and Significance

The development of trifluoromethylated pyridine compounds, including methyl 2-hydroxy-5-(trifluoromethyl)nicotinate, emerged from the broader exploration of organofluorine chemistry in pharmaceutical applications. Research and development activities involving trifluoromethylpyridine derivatives have experienced rapid and consistent growth since the establishment of economically feasible synthetic processes from 3-picoline in the early 1980s. This historical progression reflects the pharmaceutical industry's recognition of the trifluoromethyl group's capacity to enhance drug-like properties, including increased lipophilicity, metabolic stability, and bioavailability.

The significance of trifluoromethylated compounds in medicinal chemistry became increasingly apparent through successful drug development programs. Notable pharmaceutical achievements include the development of tipranavir by Boehringer Ingelheim in 2005, which incorporated a trifluoromethylpyridine moiety and demonstrated approximately ten-fold higher antiviral activity compared to corresponding phenyl analogues. These breakthrough developments established trifluoromethylated nicotinic acid derivatives as valuable synthetic intermediates and potential therapeutic agents.

The synthetic accessibility of this compound has evolved through advances in trifluoromethylation methodology. Early synthetic approaches faced challenges related to the high oxidation potential of trifluoroacetate sources, requiring harsh reaction conditions. Contemporary synthetic strategies have overcome these limitations through photoredox catalysis and copper-promoted trifluoromethylation reactions, enabling scalable production of trifluoromethylated pyridine intermediates.

Classification within Nicotinic Acid Derivatives

This compound belongs to the broader class of nicotinic acid derivatives, specifically categorized as a trifluoromethylated pyridine compound. This classification reflects its structural relationship to nicotinic acid, with key modifications including esterification of the carboxylic acid functionality and introduction of both hydroxyl and trifluoromethyl substituents on the pyridine ring. The compound falls under the category of organofluorine compounds due to the presence of the trifluoromethyl group, which significantly influences its physical and chemical properties.

Within the nicotinic acid derivative family, the compound represents a specialized subset characterized by multiple functional group modifications. The hydroxyl group at the 2-position creates opportunities for tautomeric equilibria between hydroxypyridine and pyridone forms, while the trifluoromethyl substitution at the 5-position provides electronic effects that modulate the compound's reactivity and biological activity. This unique substitution pattern distinguishes it from simpler nicotinic acid derivatives and places it within the category of polyfunctional pyridine compounds.

The structural classification extends to its role as a potential pharmaceutical intermediate. Trifluoromethyl-containing compounds are recognized as privileged structures in medicinal chemistry, with the trifluoromethyl group serving as a bioisostere for methyl groups while providing enhanced pharmacological properties. The compound's classification as both a nicotinic acid derivative and a trifluoromethylated heterocycle positions it strategically within contemporary drug discovery efforts targeting various therapeutic areas.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound alternatively designated as methyl 2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate, reflecting its tautomeric pyridone form. This dual nomenclature system accommodates the compound's tautomeric behavior and provides clarity regarding its structural representation in different chemical contexts.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1227581-59-0 |

| Molecular Formula | C8H6F3NO3 |

| Molecular Weight | 221.13 g/mol |

| PubChem Compound Identifier | 118704470 |

| Systematic Name | This compound |

| Alternative Name | methyl 2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate |

The Simplified Molecular Input Line Entry System representation of the compound is documented as O=C(OC)C1=C(O)N=CC(C(F)(F)F)=C1, providing a standardized format for computational chemistry applications and database searches. The International Chemical Identifier and International Chemical Identifier Key further enhance the compound's identification capabilities across various chemical databases and information systems.

Additional synonyms include methyl 2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate and DB-096348, reflecting different naming conventions and database-specific identifiers. The compound's creation date in chemical databases is recorded as February 27, 2016, with the most recent modification occurring on May 18, 2025, indicating ongoing research interest and data refinement.

Overview of Research Significance

The research significance of this compound extends across multiple scientific disciplines, reflecting its versatile chemical properties and potential applications. In medicinal chemistry, the compound serves as a valuable scaffold for developing pharmaceutical agents, particularly due to the trifluoromethyl group's ability to enhance biological activity and improve pharmacokinetic properties. The compound's structural features enable interactions with various biological targets, including enzymes and receptors, through mechanisms involving the modulation of biochemical pathways.

Contemporary research has demonstrated the compound's utility in synthetic organic chemistry as an intermediate for more complex molecular constructions. The presence of multiple reactive sites, including the hydroxyl group, ester functionality, and trifluoromethyl-substituted pyridine ring, provides opportunities for diverse chemical transformations. These synthetic applications have particular relevance in the development of advanced materials and specialized chemical products requiring trifluoromethylated structures.

| Research Application | Significance | Key Properties |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediate development | Enhanced lipophilicity and metabolic stability |

| Organic Synthesis | Building block for complex molecules | Multiple reactive functional groups |

| Materials Science | Advanced material precursor | Thermal and chemical stability |

| Biochemical Research | Enzyme and receptor modulation studies | Specific molecular target interactions |

The compound's research significance is further evidenced by its inclusion in studies investigating transcriptional enhanced associate domain inhibition, where related trifluoromethylated nicotinic acid derivatives have shown promising biological activity. These investigations highlight the compound's potential contribution to therapeutic development efforts targeting specific protein-protein interactions and cellular signaling pathways.

Properties

IUPAC Name |

methyl 2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(8(9,10)11)3-12-6(5)13/h2-3H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEIGXVJDBWJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CNC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Process:

- Starting Material: 2-Hydroxypyridine derivatives or 2-chloronicotinic acid.

- Introduction of Trifluoromethyl Group:

- Using electrophilic trifluoromethylating reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under radical or nucleophilic conditions.

- Catalytic systems involving copper or silver salts facilitate the trifluoromethylation at the 5-position.

- Esterification:

- The hydroxyl group at the 2-position is esterified with methyl chloroformate or methyl iodide in the presence of base (e.g., K₂CO₃) to yield methyl ester.

Research Findings:

- The process yields high purity compounds with yields often exceeding 70%, with optimized conditions involving temperature control and inert atmospheres to prevent side reactions.

Preparation via Multi-step Synthesis from 2-Hydroxypyridine

Based on patent CN114716320A, a detailed route involves:

Synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine:

- Starting Material: 3-Bromo-5-(trifluoromethyl)pyridin-2-ol.

- Reaction Conditions:

- The process involves nucleophilic substitution reactions facilitated by sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).

- The reaction is conducted at low temperatures (~-78°C) to control reactivity.

- The key step is the formation of a carbon-nitrogen bond via lithiation using tert-butyllithium, followed by quenching with N,N-dimethylformamide (DMF) to introduce the formyl group.

Esterification to Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate:

- The hydroxyl group is esterified with methyl chloroformate or methyl iodide under basic conditions, completing the synthesis.

Reaction Data:

| Reaction Step | Yield | Conditions | Notes |

|---|---|---|---|

| Lithiation and formylation | 74% | -78°C to room temp, NaH, tert-butyllithium, DMF | Precise temperature control critical |

| Esterification | High yield | Basic methylation | Purification via recrystallization |

Alternative Routes Using Trifluoromethylation Reagents

Recent advances involve radical trifluoromethylation techniques:

- Reagents: Togni’s reagent, Umemoto’s reagent.

- Conditions: Visible-light or thermal initiation with copper catalysts.

- Outcome: Selective trifluoromethylation at the 5-position of pyridine derivatives, followed by hydroxylation and esterification.

Advantages:

- Milder conditions.

- Higher regioselectivity.

- Compatibility with various functional groups.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct trifluoromethylation | Pyridine derivatives | CF₃I, Cu catalysts | Reflux, inert atmosphere | 60-75 | Requires purification of regioisomers |

| Lithiation & formylation | 3-Bromo-5-(trifluoromethyl)pyridin-2-ol | NaH, tert-BuLi, DMF | -78°C to room temp | 74 | Precise temperature control needed |

| Radical trifluoromethylation | Pyridine derivatives | Togni’s or Umemoto’s reagent | Visible light or heat | 65-80 | Milder, regioselective |

Notes on Purification and Optimization

- Purification: Typically involves column chromatography or recrystallization from suitable solvents.

- Yield Optimization: Strict control over temperature, inert atmosphere, and reagent stoichiometry enhances yield and purity.

- Safety: Reactions involving NaH and tert-butyllithium are highly reactive; proper handling is essential.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

Oxidation: Products include 2-keto-5-(trifluoromethyl)nicotinate or 2-carboxy-5-(trifluoromethyl)nicotinate.

Reduction: The major product is 2-hydroxy-5-(trifluoromethyl)nicotinyl alcohol.

Substitution: Products vary depending on the nucleophile used, such as 2-hydroxy-5-(trifluoromethyl)nicotinyl amine or 2-hydroxy-5-(trifluoromethyl)nicotinyl thiol.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it suitable for modifications that enhance biological activity.

Synthesis of Respiratory Disorder Treatments

One notable application is in the synthesis of derivatives used to treat respiratory disorders, including cystic fibrosis. The compound acts as a precursor for synthesizing (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, which has shown potential in restoring CFTR channel function in patients with cystic fibrosis . This application underscores the compound's role in developing therapeutics for genetic diseases.

Antimicrobial Agents

Research indicates that derivatives of this compound can be modified to create antimicrobial agents. These derivatives exhibit activity against various pathogens, making them candidates for further development in treating infections .

Agrochemical Applications

The compound also finds applications in agrochemicals, where it is utilized as an active ingredient in pesticides and herbicides.

Herbicide Development

This compound is involved in the synthesis of flurtamone, a herbicide effective against a range of weeds. Its trifluoromethyl group enhances the herbicidal properties by improving the compound's metabolic stability and selectivity . This application highlights its importance in agricultural practices aimed at improving crop yields.

Synthesis Techniques

The synthesis of this compound typically involves several chemical reactions that optimize yield and purity.

Reaction Mechanisms

The compound can be synthesized through a series of steps involving alkali treatment followed by intramolecular cyclization, which improves reaction yields and reduces side products . The preferred synthetic routes have been identified as those that minimize hazardous reagents and maximize efficiency.

Industrial Applications

In industrial settings, this compound has been tested for large-scale production methods that maintain high yields while minimizing environmental impact . These studies emphasize the compound's viability for commercial use.

Clinical Research

Clinical studies involving derivatives of this compound have demonstrated promising results in enhancing drug efficacy for respiratory treatments . These findings are critical for advancing therapeutic options available to patients with chronic respiratory conditions.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Synthesis of respiratory disorder treatments | Enhances CFTR function; potential antimicrobial properties |

| Agrochemicals | Development of herbicides like flurtamone | Improves crop yield; selective weed control |

| Industrial Synthesis | Large-scale production techniques | High yield; reduced environmental impact |

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at the 2- and 5-positions of the pyridine ring, as well as ester groups. These variations significantly alter physicochemical properties and applications.

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Substituent Impact on Solubility: Hydroxyl and amino groups improve aqueous solubility, whereas chloro and cyano groups reduce it, favoring organic phases .

Electronic Effects : -CF₃ and -CN groups lower the pKa of adjacent substituents, enhancing electrophilicity for nucleophilic attacks .

Synthetic Challenges : TiCl4-mediated reactions may fail for sterically hindered analogs, necessitating alternative catalysts like FeCl3 .

Biological Activity

Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate (MHTN) is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MHTN is a derivative of nicotinic acid characterized by the presence of a hydroxyl group and a trifluoromethyl group. Its chemical formula is , and it exhibits properties typical of both nicotinic acid derivatives and fluorinated compounds.

Biological Activities

1. Antimicrobial Activity

MHTN has demonstrated significant antimicrobial properties. In vitro studies have shown that compounds with trifluoromethyl substitutions exhibit enhanced antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for MHTN derivatives have been reported in the range of 12.5–25 μg/mL against MRSA, indicating comparable efficacy to standard antibiotics like nitrofurantoin .

2. Antiviral Activity

Recent research has highlighted the potential of MHTN as an antiviral agent. It has been evaluated for its ability to inhibit the HIV-1 reverse transcriptase-associated ribonuclease H function. Among a series of tested compounds derived from similar scaffolds, several exhibited low micromolar inhibitory activity, suggesting that MHTN may also serve as a template for developing new antiviral drugs .

3. Antifungal Activity

The antifungal properties of MHTN have been explored, particularly against Candida albicans. Compounds with similar structural features have shown MIC values ranging from 1.6 to 25 μg/mL against various fungal strains, indicating that MHTN could be effective in treating fungal infections .

The biological activity of MHTN can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : MHTN derivatives have been shown to inhibit key enzymes involved in the biosynthesis of essential cellular components in bacteria and fungi, such as the CYP51 enzyme responsible for ergosterol synthesis in fungi .

- Disruption of Cellular Membranes : The presence of the trifluoromethyl group enhances lipophilicity, allowing these compounds to penetrate cellular membranes more effectively and disrupt membrane integrity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of MHTN against clinical isolates of MRSA and other resistant strains. The results indicated that MHTN not only inhibited bacterial growth but also reduced biofilm formation, which is critical for bacterial persistence and resistance .

Case Study 2: Antiviral Screening

In another study, MHTN was screened alongside other nicotinic acid derivatives for their ability to inhibit HIV-1 replication in cell-based assays. The findings revealed that certain modifications to the MHTN structure significantly enhanced its antiviral potency, suggesting avenues for further drug development .

Table 1: Biological Activities of this compound Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification or transesterification. For example, methyl nicotinate derivatives are often prepared using acidic catalysts (e.g., H₂SO₄) or solid bifunctional catalysts like MoO₃/SiO₂, which avoids corrosive reagents and simplifies purification . Optimize reaction temperature (reflux conditions) and catalyst loading (e.g., 20% MoO₃/SiO₂) to achieve yields >75%. Monitor reaction progress via TLC or HPLC to minimize side products like unreacted starting materials .

Q. How can researchers safely handle trifluoromethyl-containing compounds like this compound?

- Methodological Answer : Use engineering controls (fume hoods, closed systems) and personal protective equipment (nitrile gloves, safety goggles, lab coats). Avoid exposure to heat or flames, as trifluoromethyl groups may decompose into toxic HF gas . Store the compound in a cool, dry environment away from oxidizers. Refer to SDS guidelines for spill management and emergency protocols .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm the ester group and trifluoromethyl substitution pattern. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. Purity can be assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile byproducts. Melting point analysis (40–42°C range for similar esters) provides additional confirmation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating SNAr reactions. For example, intermediates derived from similar nicotinate esters undergo hydrolysis or amination at the 2- or 6-positions under mild basic conditions (e.g., NaOH/EtOH). Monitor regioselectivity using DFT calculations or isotopic labeling to rationalize reaction pathways .

Q. What strategies resolve contradictions in reported yields for esterification of trifluoromethyl-substituted nicotinic acids?

- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., decarboxylation or ester hydrolysis). To mitigate this:

- Use anhydrous conditions and molecular sieves to suppress water-mediated hydrolysis.

- Compare catalyst systems: Solid catalysts (MoO₃/SiO₂) may outperform H₂SO₄ in moisture-sensitive reactions .

- Optimize stoichiometry (e.g., 1.2 equivalents of methanol) to drive equilibrium toward ester formation .

Q. How can researchers evaluate the biological activity of this compound in pain management models?

- Methodological Answer : Design in vivo assays (e.g., acetic acid-induced writhing or hot-plate tests in mice) to assess antinociceptive effects. Administer oral doses (5–10 mg/kg) and compare latency periods or writhing counts against controls. Pair these with in vitro voltage-clamp studies on NaV1.8 channels, a target for pain modulation, to elucidate mechanistic pathways .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Key challenges include:

- Purification : Scale column chromatography to preparative HPLC or fractional crystallization.

- Catalyst Recovery : For solid catalysts like MoO₃/SiO₂, implement filtration and regeneration cycles to reduce costs .

- Safety : Mitigate HF release risks during high-temperature reactions by using scrubbers or CaCO₃ traps .

Data Interpretation and Optimization

Q. How should researchers troubleshoot low yields in the hydrolysis of this compound to its carboxylic acid derivative?

- Methodological Answer : Low yields may result from incomplete hydrolysis or ester reformation. Use excess aqueous NaOH (2–3 equivalents) and reflux for 6–8 hours. Quench with HCl (pH ~2) to precipitate the acid. Confirm conversion via IR spectroscopy (disappearance of ester C=O at ~1740 cm⁻¹) .

Q. What computational tools aid in predicting the physicochemical properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.